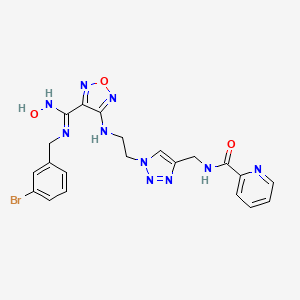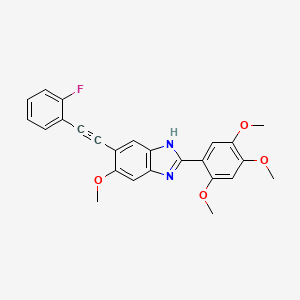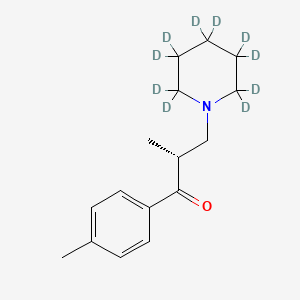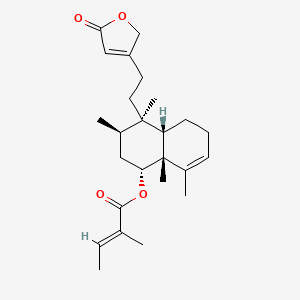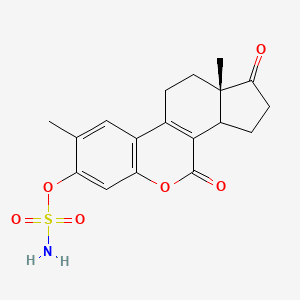
Steroid sulfatase-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Steroid sulfatase-IN-5 is a potent inhibitor of the enzyme steroid sulfatase, which is responsible for the hydrolysis of steroid sulfates into their active forms. This enzyme plays a crucial role in the metabolism of steroids, including estrone sulfate and dehydroepiandrosterone sulfate, which can be converted into biologically active estrogens and androgens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of steroid sulfatase-IN-5 involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the reaction conditions are optimized for maximum yield and purity. This often requires the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient conditions for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Steroid sulfatase-IN-5 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further modified to enhance their inhibitory activity or to study their biological effects .
Wissenschaftliche Forschungsanwendungen
Steroid sulfatase-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanism of steroid sulfatase and to develop new inhibitors with improved potency and selectivity.
Biology: Employed in research to understand the role of steroid sulfatase in various physiological processes, including hormone regulation and metabolism.
Wirkmechanismus
Steroid sulfatase-IN-5 exerts its effects by binding to the active site of steroid sulfatase, thereby preventing the hydrolysis of steroid sulfates into their active forms. This inhibition reduces the levels of biologically active estrogens and androgens, which can help in the treatment of hormone-dependent cancers. The molecular targets involved include the enzyme’s active site residues and the pathways associated with steroid metabolism .
Vergleich Mit ähnlichen Verbindungen
Steroid sulfatase-IN-5 is unique compared to other similar compounds due to its high potency and selectivity for steroid sulfatase. Similar compounds include:
Irosustat (STX64): Another potent steroid sulfatase inhibitor that has been studied for its therapeutic potential in hormone-dependent cancers.
667 COUMATE: A steroid sulfatase inhibitor that has entered clinical trials for breast cancer treatment.
This compound stands out due to its improved pharmacokinetic properties and reduced side effects, making it a promising candidate for further development and clinical use .
Eigenschaften
Molekularformel |
C18H19NO6S |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
[(11aS)-8,11a-dimethyl-1,4-dioxo-3,3a,10,11-tetrahydro-2H-indeno[4,5-c]chromen-7-yl] sulfamate |
InChI |
InChI=1S/C18H19NO6S/c1-9-7-11-10-5-6-18(2)12(3-4-15(18)20)16(10)17(21)24-14(11)8-13(9)25-26(19,22)23/h7-8,12H,3-6H2,1-2H3,(H2,19,22,23)/t12?,18-/m0/s1 |
InChI-Schlüssel |
SLZNGBSUYBIGII-ZJFPTPTDSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CC[C@]4(C3CCC4=O)C |
Kanonische SMILES |
CC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CCC4(C3CCC4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


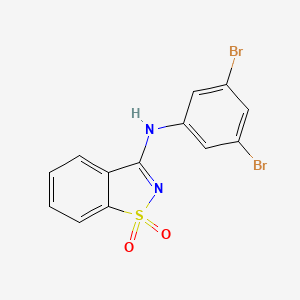

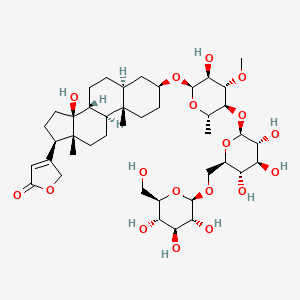
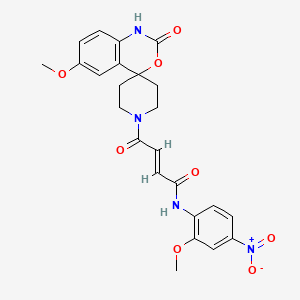



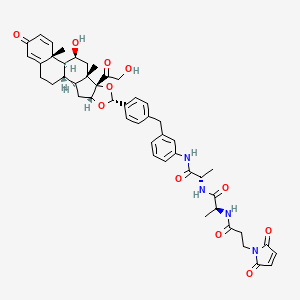
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12390180.png)

